Enhanced Lipophilicity vs Unsubstituted Benzimidazole-2-methanol
The N1-allyl substitution in (1-Allyl-1H-benzoimidazol-2-yl)-methanol increases lipophilicity compared to the unsubstituted 1H-benzimidazole-2-methanol core. The target compound exhibits a calculated XLogP of 1.3 [1], whereas the parent 1H-benzimidazole-2-methanol is estimated to have a LogP of approximately 0.5 . This ~0.8 LogP unit increase corresponds to roughly a 6-fold higher theoretical partition coefficient, potentially enhancing passive membrane permeability and altering bioavailability profiles.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.3 |
| Comparator Or Baseline | 1H-Benzimidazole-2-methanol (CAS 4856-97-7) estimated XLogP ≈ 0.5 |
| Quantified Difference | ΔXLogP ≈ +0.8 units (~6-fold theoretical increase in octanol-water partition coefficient) |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
Higher lipophilicity can improve membrane permeability and cellular uptake, which is a critical parameter for early-stage drug discovery and the design of cell-permeable probes.
- [1] Chem960. (n.d.). 300706-95-0 ((1-Allyl-1H-benzoimidazol-2-yl)-methanol). Retrieved from m.chem960.com. View Source
